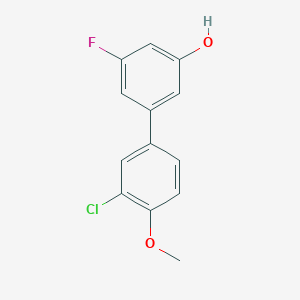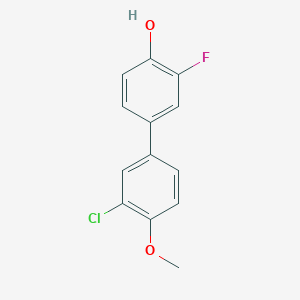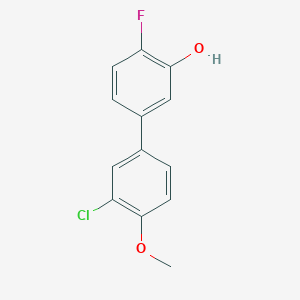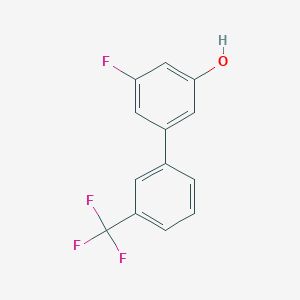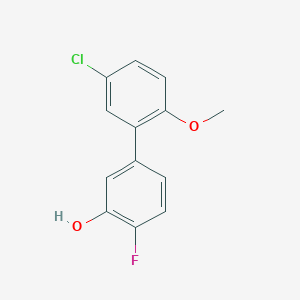
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% (4-CMPF) is a compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
科学研究应用
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. It has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular disease. Additionally, it has been studied for its potential use as a neuroprotective agent and for its potential use in the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is not completely understood. However, it is believed that 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, it is believed to exert its anti-cancer, anti-inflammatory, and anti-microbial effects by modulating the activity of certain enzymes, including caspase-3 and matrix metalloproteinase-2 (MMP-2).
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been studied for its biochemical and physiological effects. In animal studies, 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory molecules. Additionally, it has been shown to reduce the growth of certain types of cancer cells, reduce the production of certain inflammatory cytokines, and reduce the expression of certain genes involved in inflammation.
实验室实验的优点和局限性
The use of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in acidic or basic conditions, making it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for the use of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% in scientific research. One potential direction is the development of new uses for 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%, such as its potential use in the treatment of neurological disorders. Additionally, further research into the biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to the development of new therapeutic agents. Finally, further research into the synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.
合成方法
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-2-methoxyphenol and 3-fluorophenol in the presence of a base catalyst, such as sodium hydroxide. This reaction yields 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% as the product. Other methods of synthesis include the use of a Grignard reagent, the use of an organometallic reagent, and the use of a Friedel-Crafts reaction.
属性
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(14)2-4-11(13)10-5-3-9(16)7-12(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCBTGVJVXCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684418 |
Source


|
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-88-9 |
Source


|
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)
